molecular formula C19H23N5O B6459150 2-tert-butyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2548996-56-9

2-tert-butyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B6459150
CAS No.: 2548996-56-9
M. Wt: 337.4 g/mol
InChI Key: VFIFLBCFJWQCGF-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound featuring a benzodiazole core, an azetidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole core, followed by the introduction of the azetidine ring and the methoxypyrimidine moiety. Common reagents used in these reactions include tert-butyl bromide, pyrimidine derivatives, and azetidine intermediates. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such

Properties

IUPAC Name

2-tert-butyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-19(2,3)18-22-14-7-5-6-8-15(14)24(18)13-10-23(11-13)16-9-17(25-4)21-12-20-16/h5-9,12-13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIFLBCFJWQCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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